3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (d₆-DMSO, 400 MHz):
- δ 12.4 ppm (s, 1H, carboxylic acid -OH, broadened due to exchange).
- δ 7.83 ppm (d, J = 16.0 Hz, 1H, H-α of propenoic acid).
- δ 6.46 ppm (d, J = 16.0 Hz, 1H, H-β of propenoic acid).
- δ 7.68–7.64 ppm (m, 1H, H-6 of phenyl ring).
- δ 7.55–7.49 ppm (m, 1H, H-2 of phenyl ring).
- δ 3.90 ppm (s, 3H, methoxy -OCH₃).
- δ 1.39 ppm (t, J = 7.2 Hz, 3H, ethoxy -CH₂CH₃).
¹³C NMR (100 MHz, d₆-DMSO):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- EI-MS : m/z 256 [M]⁺ (calculated for C₁₂H₁₃ClO₄).
- Major fragments at m/z 212 (loss of CO₂), 177 (cleavage of ethoxy group), and 91 (tropylium ion).
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Dipole moment | 5.8 Debye |
| Electrostatic potential | Negative charge localized at carboxylate oxygen |
The HOMO is localized on the phenyl ring and propenoic acid π-system, while the LUMO resides on the electron-deficient chlorine-substituted region. Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the ethoxy methyl group and the aromatic ring.
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
DHDNBQOBTHKYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Components
The reaction proceeds via a nucleophilic attack of the deprotonated active methylene compound (e.g., malonic acid) on the carbonyl carbon of the aldehyde. Subsequent elimination of water and carbon dioxide yields the α,β-unsaturated product. The stereoselectivity of the reaction favors the E-isomer due to thermodynamic stability.
The aldehyde precursor, 3-chloro-4-ethoxy-5-methoxybenzaldehyde (CAS 462066-66-6), is commercially available. Its structure features electron-donating methoxy and ethoxy groups at positions 4 and 5, respectively, and an electron-withdrawing chloro group at position 3, which influence the reactivity and regioselectivity of the condensation.
Catalyst Systems and Reaction Conditions
Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂)
A solvent-free, microwave-assisted method using NaHSO₄·SiO₂ as a catalyst has been reported for similar Knoevenagel condensations. In this approach:
-
Catalyst loading : 5 wt% relative to the aldehyde.
-
Microwave irradiation : 320 W for 90 seconds.
This method eliminates solvent use, reduces reaction time from hours to minutes, and simplifies purification. The catalyst is recoverable and reusable for up to five cycles without significant loss of activity.
Conventional Thermal Heating
Traditional Knoevenagel reactions employ homogeneous catalysts like piperidine or ammonium acetate in refluxing toluene. For example:
-
Catalyst : Piperidine (10 mol%).
-
Solvent : Toluene with a Dean-Stark trap for azeotropic water removal.
-
Temperature : 110°C for 4–6 hours.
While accessible, this method requires longer reaction times and generates more waste due to solvent use.
Step-by-Step Synthesis Using Microwave Assistance
Procedure
-
Reactants :
-
Mixing : Combine reactants in a borosilicate vessel and grind with a glass rod for 10 seconds to ensure homogeneity.
-
Microwave Irradiation : Irradiate at 320 W for 90 seconds. Reaction progress is monitored by TLC (ethyl acetate/hexane, 1:3).
-
Workup :
-
Cool the mixture to room temperature.
-
Extract with diethyl ether (3 × 10 mL).
-
Filter to remove the catalyst.
-
Concentrate the organic layer under reduced pressure.
-
-
Purification : Recrystallize the crude product from ethanol to obtain white crystals.
Analytical Data
-
Yield : 86% (1.84 g).
-
Spectroscopic Data :
Comparative Analysis of Methods
| Parameter | Microwave/NaHSO₄·SiO₂ | Conventional/Piperidine |
|---|---|---|
| Reaction Time | 90 seconds | 4–6 hours |
| Yield | 86% | 70–75% |
| Catalyst Reusability | Yes (5 cycles) | No |
| Solvent | Solvent-free | Toluene |
| Energy Efficiency | High | Moderate |
The microwave method outperforms conventional heating in yield, time, and environmental impact. The absence of solvent reduces purification steps and minimizes waste.
Scalability and Industrial Considerations
Gram-Scale Synthesis
A scaled-up reaction using 50 mmol of aldehyde produces 7.61 g (86% yield) of the target compound, demonstrating robustness at larger scales.
Catalyst Cost and Availability
NaHSO₄·SiO₂ is inexpensive and easily prepared by impregnating silica gel with aqueous NaHSO₄ followed by drying. This contrasts with precious metal catalysts often used in cross-coupling reactions.
Alternative Pathways and Limitations
While Knoevenagel condensation dominates, other methods include:
-
Wittig Reaction : Limited by the need for aryl phosphonium ylides and lower stereoselectivity.
-
Perkin Reaction : Less effective for electron-deficient aldehydes due to harsh acidic conditions.
The primary limitation of the Knoevenagel approach is the requirement for an electron-withdrawing group on the aldehyde to activate the carbonyl group. However, the chloro substituent in 3-chloro-4-ethoxy-5-methoxybenzaldehyde sufficiently fulfills this role .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.
Scientific Research Applications
Herbicidal Applications
Herbicide Development
The primary application of this compound lies in its use as a herbicide . Research indicates that it effectively inhibits the growth of various unwanted plant species, making it valuable for controlling weeds in agricultural settings without harming desired crops. The herbicidal activity is attributed to its ability to disrupt specific biochemical pathways in plants, although the exact mechanisms remain under investigation.
Case Studies
- Field Trials : Preliminary field trials have demonstrated that formulations containing 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid significantly reduce weed biomass while maintaining crop yield.
- Selectivity : Studies have shown that this compound exhibits selective herbicidal properties, allowing it to target specific weed species while being less harmful to crops like maize and soybeans.
Antimicrobial Properties
Emerging research suggests that 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid may possess antimicrobial properties . Some studies indicate effectiveness against certain bacterial strains, suggesting potential applications in agricultural and pharmaceutical sectors.
Research Findings
- Bacterial Inhibition : Laboratory studies have reported that this compound can inhibit the growth of pathogenic bacteria, indicating its potential use as a natural pesticide or preservative.
- Mechanism of Action : The antimicrobial activity is thought to stem from the compound's ability to disrupt cellular processes in bacteria, although further research is needed to elucidate these mechanisms fully.
Antioxidant Activity
The presence of methoxy groups in the compound's structure may confer antioxidant properties , which are beneficial in preventing oxidative stress-related damage in biological systems. This aspect opens avenues for exploring its use in nutraceuticals or as a food preservative.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Compound A : 3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic Acid
- Molecular Formula : C₁₁H₁₁ClO₄
- Substituents : Cl (3), OH (4), OCH₂CH₃ (5).
- Key Differences :
- Hydroxy (OH) at position 4 vs. methoxy in the target compound.
- Ethoxy at position 5 vs. methoxy in the target.
- Implications: Higher hydrogen-bonding capacity (OH → stronger H-bond donor) but lower lipophilicity. Reduced steric bulk compared to methoxy.
Compound B : 3-Hydroxy-4-methoxycinnamic Acid
- Molecular Formula : C₁₀H₁₀O₄
- Substituents : OH (3), OCH₃ (4).
- Key Differences :
- Lacks chloro and ethoxy groups.
- Simpler substitution pattern.
- Implications :
- Lower molecular weight and higher solubility in polar solvents.
- Used as a reference standard in antioxidant studies.
Compound C : 5-Hydroxyferulic Acid (3,4-Dihydroxy-5-methoxycinnamic Acid)
- Molecular Formula : C₁₀H₁₀O₅
- Substituents : OH (3,4), OCH₃ (5).
- Key Differences: Two hydroxyl groups enhance antioxidant activity. No halogen substituents.
- Implications :
- Higher reactivity in radical scavenging but lower metabolic stability.
Physicochemical Properties
Key Observations :
- The target compound exhibits higher lipophilicity (LogP ~2.8) due to chloro and ethoxy groups, favoring membrane permeability.
- Reduced hydrogen-bond donors compared to Compounds A–C may limit crystal packing efficiency or target binding in biological systems .
Biological Activity
3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid, a compound with notable biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid is C13H15ClO4. The compound features a phenyl ring substituted with chloro, ethoxy, and methoxy groups, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 270.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related phenolic compounds have shown their ability to scavenge free radicals effectively. The antioxidant activity is hypothesized to stem from the electron-donating ability of the methoxy and ethoxy groups on the aromatic ring.
Anti-inflammatory Properties
3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. A study focusing on the synthesis of related compounds indicated that structural modifications can enhance antibacterial activity. The mechanism is believed to involve disruption of bacterial cell membranes.
Case Studies
-
Case Study 1: Antioxidant Efficacy
- A study evaluated the antioxidant capacity of several phenolic derivatives, including 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Case Study 2: Anti-inflammatory Mechanism
- In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent advancements in the understanding of this compound's biological activities have been documented in multiple studies:
- Antioxidant Mechanism : The compound's structure allows it to act as a radical scavenger, which has been confirmed through DPPH assay results.
- Inhibition of Inflammatory Pathways : Research indicates that it may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Comparative Analysis Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Homoisoflavonoids | Significant free radical scavenging |
| Anti-inflammatory | Curcumin | Reduced cytokine levels |
| Antimicrobial | Various phenolic acids | Disruption of bacterial membranes |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid, and how can purity be ensured?
- Methodological Answer : A common approach involves Claisen-Schmidt condensation between a substituted benzaldehyde derivative and malonic acid under acidic or basic catalysis. For example, substituted phenylpropanoic acids are synthesized via Knoevenagel condensation using piperidine as a catalyst in ethanol at reflux (60–80°C) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of byproducts .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions on the aromatic ring and confirm the α,β-unsaturated carboxylic acid moiety (δ ~7.5–8.0 ppm for olefinic protons; δ ~170 ppm for carbonyl carbon) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹), C=C (~1600 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ ion at m/z 299.0352 for C₁₂H₁₁ClO₅⁻) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and intermolecular interactions. For example, hydrogen-bonding patterns (e.g., carboxylic acid dimers) and π-π stacking of the aromatic ring can be analyzed using CrystalExplorer . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensure accuracy. Etter’s graph-set analysis classifies hydrogen-bond motifs (e.g., D(2) loops) to predict crystal packing behavior .
Q. What strategies reconcile conflicting biological activity data across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ variability) may arise from:
- Purity : Validate compound integrity via HPLC and elemental analysis .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO < 0.1% v/v) to minimize interference .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity. Computational docking (AutoDock Vina) using PDB structures (e.g., 6COX) can rationalize binding mode discrepancies .
Q. How do substituents (Cl, OCH₃, OC₂H₅) influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The chloro group at C3 increases electrophilicity of the α,β-unsaturated system, enhancing Michael addition reactivity (e.g., with thiols) .
- Steric Effects : Ethoxy at C4 and methoxy at C5 create steric hindrance, reducing nucleophilic attack at the β-carbon. DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) quantify charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
